3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C16H13N3O2S and its molecular weight is 311.36. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy
Research on zinc phthalocyanine derivatives, including substances similar to 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, has shown their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
Benzamide derivatives, including structures similar to this compound, have been synthesized and evaluated for their antimicrobial efficacy. Some of these compounds showed significant antibacterial and antifungal activities, making them potential candidates for treating various microbial infections (Priya et al., 2006).
Antihyperglycemic Agents
In the search for antidiabetic agents, 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared, leading to the identification of specific compounds as potential candidate drugs for the treatment of diabetes mellitus (Nomura et al., 1999).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have shown promising nematocidal activity. Compounds with structures similar to this compound displayed significant mortality rates against nematodes, suggesting their use in developing new nematicides (Liu et al., 2022).
Anticancer Activities
Various benzamide derivatives have been synthesized and evaluated for anticancer activity against different cancer cell lines. These compounds, including those structurally similar to this compound, have exhibited moderate to good inhibitory activities, offering potential as cancer treatments (Kamal et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which include this compound, can interact strongly with biological targets due to their mesoionic character .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact with biological targets, which could suggest a similar mode of action for this compound .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that this compound may affect multiple pathways .
Pharmacokinetics
Thiadiazole derivatives are known to have good liposolubility, which is most likely attributed to the presence of the sulfur atom . This suggests that this compound may have similar properties, potentially impacting its bioavailability.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that this compound may have similar effects .
Action Environment
The mesoionic nature of thiadiazole derivatives allows them to cross cellular membranes, suggesting that this compound may also be influenced by the cellular environment .
Properties
IUPAC Name |
3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-5-8-12(10-13)15(20)18-16-17-14(19-22-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXKDAYFGMCNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.